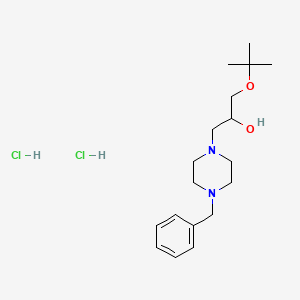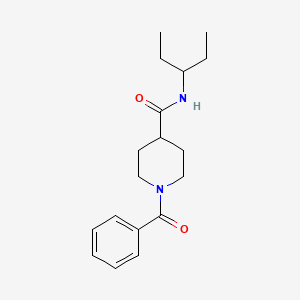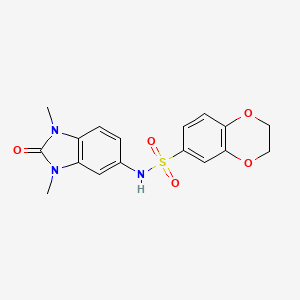
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride
Vue d'ensemble
Description
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for dopamine D3 receptors, which are implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been shown to have antipsychotic and anti-addictive effects in animal models, making it a promising candidate for the development of new drugs for these disorders.
Mécanisme D'action
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride reduces the activity of dopamine in these pathways, which is thought to contribute to the symptoms of various neurological disorders. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has also been shown to have some affinity for serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the activity of dopamine in the mesolimbic and mesocortical pathways of the brain, which is thought to contribute to its antipsychotic and anti-addictive effects. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has also been shown to reduce the release of glutamate, which is a neurotransmitter that is implicated in various neurological disorders. Additionally, 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been found to have some affinity for serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for dopamine D3 receptors, which makes it a promising candidate for the development of new drugs for various neurological disorders. Another advantage is that it has been extensively studied in animal models, which provides a wealth of data for researchers to analyze. However, one limitation is that 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has some affinity for other receptors, which may complicate its use in experiments. Additionally, the synthesis of 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are a number of future directions for research on 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its mechanism of action in more detail, particularly with regard to its affinity for other receptors. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride, which would increase its availability for research purposes.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)22-15-17(21)14-20-11-9-19(10-12-20)13-16-7-5-4-6-8-16;;/h4-8,17,21H,9-15H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVRMGBRLZQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4440394.png)
![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)


![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)

![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)
